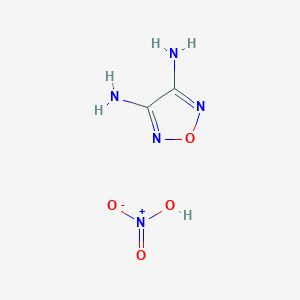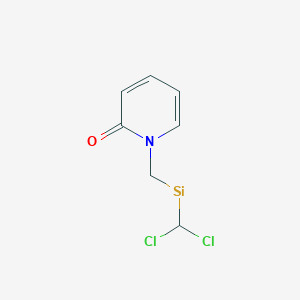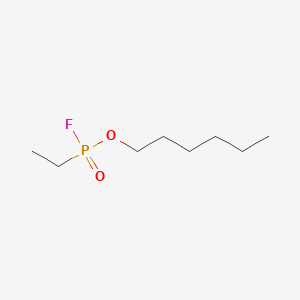
Hexyl ethylphosphonofluoridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of hexyl ethylphosphonofluoridate typically involves the reaction of hexyl alcohol with ethylphosphonofluoridate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Hexyl ethylphosphonofluoridate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Hexyl ethylphosphonofluoridate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphorus compounds.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of hexyl ethylphosphonofluoridate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by forming covalent bonds with the active sites, leading to the disruption of normal biochemical pathways . This compound’s effects are mediated through its ability to interfere with the function of key proteins and enzymes.
Comparison with Similar Compounds
Hexyl ethylphosphonofluoridate can be compared with other similar organophosphorus compounds, such as:
Ethyl ethylphosphonofluoridate: Similar in structure but with different alkyl groups.
Methyl ethylphosphonofluoridate: Contains a methyl group instead of a hexyl group.
Butyl ethylphosphonofluoridate: Contains a butyl group instead of a hexyl group.
The uniqueness of this compound lies in its specific alkyl chain length, which can influence its reactivity and interactions with other molecules.
Properties
CAS No. |
135445-19-1 |
|---|---|
Molecular Formula |
C8H18FO2P |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-[ethyl(fluoro)phosphoryl]oxyhexane |
InChI |
InChI=1S/C8H18FO2P/c1-3-5-6-7-8-11-12(9,10)4-2/h3-8H2,1-2H3 |
InChI Key |
ZYXRWBNFAGZKON-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOP(=O)(CC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
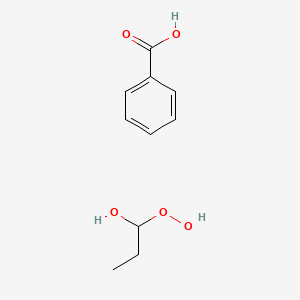

![6-(4-Methoxyphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14284326.png)

![3-(Trimethylsilyl)[1,1'-biphenyl]-2-yl diethylcarbamate](/img/structure/B14284333.png)
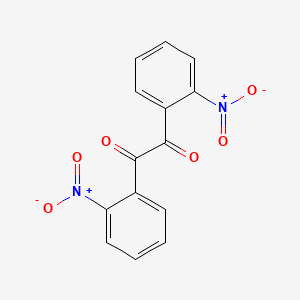

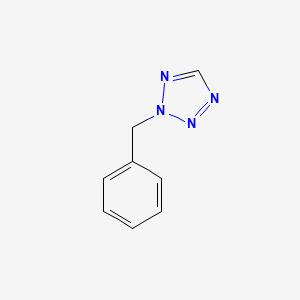
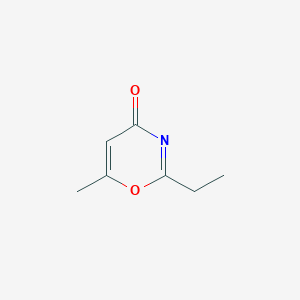
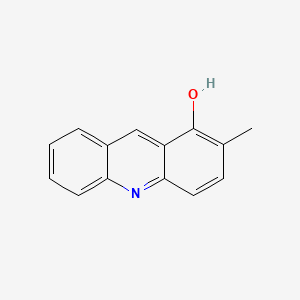
![Thieno[3,2-g]quinoline-4,9-dione](/img/structure/B14284361.png)
